Levonorgestrel Sulfate Sodium Salt
Description
Properties
Molecular Formula |
C21H28O5S |
|---|---|
Molecular Weight |
392.5 g/mol |
IUPAC Name |
[(8R,9S,10R,13S,14S,17R)-13-ethyl-17-ethynyl-3-oxo-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-yl] hydrogen sulfate |
InChI |
InChI=1S/C21H28O5S/c1-3-20-11-9-17-16-8-6-15(22)13-14(16)5-7-18(17)19(20)10-12-21(20,4-2)26-27(23,24)25/h2,13,16-19H,3,5-12H2,1H3,(H,23,24,25)/t16-,17+,18+,19-,20-,21-/m0/s1 |
InChI Key |
LFTOQTVKUXTEIN-XUDSTZEESA-N |
Isomeric SMILES |
CC[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@]2(C#C)OS(=O)(=O)O)CCC4=CC(=O)CC[C@H]34 |
Canonical SMILES |
CCC12CCC3C(C1CCC2(C#C)OS(=O)(=O)O)CCC4=CC(=O)CCC34 |
Origin of Product |
United States |
Preparation Methods
Chemical Synthesis and Preparation Process
General Synthetic Approach
The preparation of levonorgestrel sulfate sodium salt generally follows these steps:
Starting Material Preparation
Levonorgestrel raw material is first finely milled to a particle size passing through a 200 mesh sieve to ensure uniformity and enhance reactivity.Suspension and Reaction Medium
The milled levonorgestrel is suspended in a solvent system, commonly 96% ethanol, at a ratio of 2 to 5 times the weight of levonorgestrel. The suspension is subjected to ultrasonic treatment for about 30 minutes to promote thorough mixing and facilitate the sulfation reaction.Sulfation Reaction
A sulfating agent, such as sulfamic acid or sulfur trioxide complexes, is added in stoichiometric excess (typically 4 to 8 times the molar amount relative to levonorgestrel) to the suspension. The mixture is stirred to allow the formation of the sulfate ester.Neutralization
After sulfation, sodium hydroxide or sodium carbonate is added carefully to neutralize the reaction mixture, forming the sulfate sodium salt.Isolation and Purification
The product is isolated by filtration or centrifugation, followed by washing with ethanol or water to remove impurities and residual reagents. The wet cake is dried under controlled temperature conditions (50–60°C) to yield the dry this compound powder.Formulation into Dosage Forms
The dry powder is blended with excipients such as diluents (e.g., dextrin, mannitol), disintegrants (e.g., hydroxypropyl cellulose), and lubricants (e.g., magnesium stearate) before being compressed into tablets or filled into capsules.
Detailed Preparation Example from Patent CN105106149B
The patent CN105106149B describes a multi-step preparation process for levonorgestrel and its formulations, which can be adapted for the sulfate sodium salt form with modifications in the sulfation step:
| Step | Process Description | Parameters |
|---|---|---|
| 1 | Milling levonorgestrel to < 200 mesh particle size | Particle size < 75 microns |
| 2 | Suspension in 96% ethanol (2× to 5× weight of levonorgestrel) | Ultrasonic treatment for 30 min |
| 3 | Addition of sulfating agent (sorbierite or equivalent) | 4–8 times molar excess relative to levonorgestrel |
| 4 | Mixing and reaction at controlled temperature | Ambient to 50°C |
| 5 | Neutralization with sodium base | pH adjusted to neutral |
| 6 | Granulation with diluents and disintegrants | Sieve size 20–120 mesh |
| 7 | Drying at 50–60°C | Controlled moisture content |
| 8 | Compression into tablets | Dosage strengths 0.5 mg to 2 mg |
This process ensures high purity and chemical stability of the final product, with dissolution profiles showing similarity rates of change less than 11% upon addition of stabilizers like sodium citrate.
Biocatalytic Reduction as a Complementary Method
Recent advances in biocatalysis have shown potential for the asymmetric reduction of steroidal ketones, which is a key step in synthesizing levonorgestrel and related compounds. Alcohol dehydrogenases (ADHs) and whole-cell catalysts can stereoselectively reduce ketone intermediates to produce chiral alcohols with high enantiomeric excess (>99%) and yields (85–98%) under mild conditions.
| Parameter | Biocatalytic Method | Chemical Reduction |
|---|---|---|
| Substrate loading | Up to 500 g/L | Variable, often lower |
| Enantiomeric excess | >99% | Typically lower |
| Yield | 85–98% | 70–90% |
| Reaction conditions | Aqueous, mild temperature | Anhydrous, often harsh reagents |
| Environmental impact | Low | Higher, due to reagents |
Such biocatalytic methods can be integrated into the synthesis of this compound by producing the chiral levonorgestrel intermediate efficiently before sulfation.
Summary Table: Key Preparation Parameters for this compound
| Preparation Stage | Key Parameters | Notes |
|---|---|---|
| Milling | Particle size < 200 mesh | Ensures uniform suspension |
| Suspension | 2–5× weight ethanol, ultrasonic 30 min | Promotes dissolution and reaction |
| Sulfation | Sulfating agent 4–8× molar excess | Critical for sulfate ester formation |
| Neutralization | Sodium hydroxide/carbonate to pH ~7 | Converts to sodium salt form |
| Granulation | Diluents (dextrin, mannitol), disintegrants | Affects tablet properties |
| Drying | 50–60°C controlled moisture | Prevents degradation |
| Tablet Compression | Dosage 0.5–2 mg per tablet | Ensures dose uniformity |
Chemical Reactions Analysis
Stability and Decomposition
The sulfate conjugate demonstrates pH-dependent stability:
-
Alkaline Conditions : Degrades via hydrolysis, releasing free levonorgestrel and sodium sulfate .
-
Acidic Media : Stable in gastric environments, enabling enteric-coated formulations to bypass stomach degradation .
-
Excipient Interactions : Sodium citrate accelerates decomposition by altering ionic strength, reducing tablet efficacy .
Metabolic Pathways
-
Phase II Metabolism : Sulfation is the primary pathway, with minor glucuronidation .
-
Enzymatic Involvement : Hepatic CYP3A4/5 isoforms facilitate hydroxylation, producing metabolites like 16β-hydroxylevonorgestrel .
-
Excretion : ~45% of metabolites (including sulfate conjugates) are renally excreted as glucuronides .
Pharmacokinetic Interactions
-
Protein Binding : Levonorgestrel’s high albumin/SHBG binding (97.5–99%) is reduced upon sulfation, increasing free drug availability .
-
Drug-Drug Interactions : Concomitant use with CYP3A4 inducers (e.g., rifampin) may accelerate sulfate conjugate clearance .
Analytical Detection
-
LC-MS/MS : Quantifies plasma levels of levonorgestrel sulfate sodium salt with a sensitivity limit of 0.1 ng/mL .
-
UV Spectrophotometry : Used in tablet formulations to monitor dissolution rates (>85% within 30 mins at pH 6.8) .
Thermodynamic Data
| Parameter | Value | Source |
|---|---|---|
| Aqueous Solubility | 12.3 mg/mL (25°C) | |
| LogP (Partition Coeff.) | 1.2 (sulfate form) | |
| Half-life (Plasma) | 26–43 hours |
Clinical Implications
Scientific Research Applications
Pharmaceutical Applications
Hormonal Contraception
Levonorgestrel Sulfate Sodium Salt is primarily utilized in the formulation of hormonal contraceptives. Its mechanism involves binding to progesterone receptors, which leads to the inhibition of ovulation and changes in the endometrial lining, making it less suitable for implantation. The compound is available in various forms, including:
- Oral Tablets : Typically administered at a dosage of 0.03 mg daily.
- Intrauterine Devices (IUDs) : Such as Mirena and Jaydess, which release levonorgestrel over extended periods.
Table 1: Comparison of Contraceptive Forms
| Form | Dosage | Duration of Action | Common Side Effects |
|---|---|---|---|
| Oral Tablets | 0.03 mg/day | Continuous | Nausea, headaches, mood changes |
| Mirena IUD | 20 µg/day | Up to 5 years | Amenorrhea, ovarian cysts |
| Jaydess IUD | 13.5 µg/day | Up to 3 years | Prolonged bleeding, abdominal pain |
Research Applications
Pharmacokinetic Studies
This compound is frequently employed in pharmacokinetic studies to understand its absorption, distribution, metabolism, and excretion (ADME) profiles. Research indicates that the compound's clearance rates vary significantly based on body mass index (BMI), with healthy individuals exhibiting a clearance rate of approximately 4.8 L/h compared to 7.70-8.51 L/h in obese patients .
Case Study: Emergency Contraception
A notable application of this compound is in emergency contraception. A study involving over 1,000 women demonstrated that administering a single dose of 1.5 mg within 72 hours post-unprotected intercourse significantly reduced the risk of pregnancy . This underscores the compound's efficacy as a rapid intervention method.
Therapeutic Applications
Endometriosis Treatment
Research has indicated that this compound may be effective in managing endometriosis symptoms due to its progestogenic effects. A clinical trial involving women with diagnosed endometriosis showed significant reductions in pain and lesion size when treated with levonorgestrel-containing therapies over six months .
Menstrual Regulation
The compound has also been studied for its role in regulating menstrual cycles and managing conditions like dysmenorrhea (painful menstruation). In a cohort study, women using levonorgestrel IUDs reported fewer menstrual-related complications compared to those using non-hormonal methods .
Safety Profile
This compound has a well-characterized safety profile. Common adverse effects include:
- Menstrual disturbances : Such as amenorrhea or irregular bleeding.
- Psychological effects : Mood swings and depression have been reported but are generally mild .
Serious adverse events are rare, with most studies indicating no significant increase in risks associated with thromboembolic disorders or cardiovascular events compared to non-hormonal contraceptive methods .
Mechanism of Action
Levonorgestrel Sulfate Sodium Salt exerts its effects by binding to progesterone and androgen receptors. This binding slows the release of gonadotropin-releasing hormone (GnRH) from the hypothalamus, which in turn inhibits the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) from the pituitary gland. This inhibition prevents ovulation and alters the cervical mucus, making it difficult for sperm to enter the uterus .
Comparison with Similar Compounds
Norgestrel Sulfate Sodium Salt
- CAS Number: Not explicitly provided in evidence (inferred from related entries) .
- Structure: Norgestrel is a racemic mixture of levonorgestrel and its dextrorotatory enantiomer. The sulfate sodium salt derivative shares similar conjugation but differs in stereochemistry.
- Applications: Primarily used in hormonal therapies, though less commonly than levonorgestrel due to the latter’s higher potency .
Norethindrone Sulfate Sodium Salt
- CAS Number: 1263283-38-0 (listed ambiguously; may overlap with levonorgestrel’s entry) .
- Structure: Norethindrone lacks the 13-ethyl group present in levonorgestrel, leading to reduced progestogenic activity.
- Metabolism: Like levonorgestrel, it undergoes hepatic sulfation and glucuronidation, but with faster clearance due to structural differences .
Dextran Sulfate Sodium Salt
- CAS Number : 9082-07-9 .
- Applications: An anticoagulant and excipient, unrelated to hormonal activity. Highlighted here to contrast non-therapeutic sodium salts with API derivatives .
Comparative Analysis
Table 1: Key Properties of this compound and Analogues
Pharmacokinetics and Metabolism
- This compound: Metabolized in the liver via CYP3A4-mediated pathways to sulfate and glucuronide conjugates. Co-administration with CYP3A4 inducers (e.g., rifampicin) may reduce efficacy .
- Norethindrone Sulfate Sodium Salt: Faster metabolism due to lack of the 13-ethyl group, resulting in shorter half-life compared to levonorgestrel .
Analytical Challenges
- Chromatographic Separation: Levonorgestrel and ethinylestradiol are resolved using acetonitrile/methanol/water mobile phases (35:15:45) with UV detection at 215 nm .
- Micellar Liquid Chromatography: SDS-containing mobile phases (e.g., 3% SDS, 15% ethanol) improve detection sensitivity for levonorgestrel in complex matrices .
Formulation Considerations
- Intrauterine Systems: this compound is incorporated into silicone matrices with SDS to modulate drug release .
- Dissolution Testing : Current USP methods avoid SDS to prevent interference, though alternative methods are under investigation .
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
